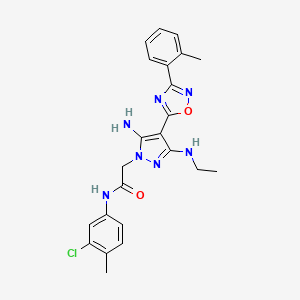
1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMQX and is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quino[1,2‐c]quinazolines Synthesis : Research by Phillips and Castle (1980) focused on synthesizing a variety of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, employing intermediates with structural similarities to the compound . This work highlights the chemical versatility and potential applications of such compounds in synthesizing novel heterocyclic structures Phillips & Castle, 1980.
P-glycoprotein Inhibitor Metabolism Study : A study on HM-30181, a P-glycoprotein inhibitor with a structural framework akin to the specified compound, explored its metabolism in rats, providing insights into the metabolic pathways and potential therapeutic implications of such molecules Paek et al., 2006.
Biological Activities and Applications
TRPM8 Channel Receptor Antagonists : Tetrahydroisoquinoline derivatives, incorporating urea functionalities similar to the specified compound, were identified as selective antagonists of the TRPM8 channel receptor, suggesting a role in prostate cancer treatment. This research underlines the potential of structurally related compounds in targeting specific receptors involved in cancer De Petrocellis et al., 2016.
AMPA Receptor Antagonism : Compounds structurally related to the specified molecule, such as CFM-2 and THIQ-10c, were investigated for their effects on epileptic spike-wave discharges in a genetic animal model of absence epilepsy. These studies provide a foundation for understanding how modifications to the tetrahydroisoquinoline structure impact neurological disorders Citraro et al., 2006.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-22-15-7-5-13(10-12(15)4-9-18(22)23)20-19(24)21-14-6-8-16(25-2)17(11-14)26-3/h5-8,10-11H,4,9H2,1-3H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYCEOVQXNDWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2567752.png)
![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2567755.png)
![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-phenylacrylamide](/img/structure/B2567756.png)
![1-(prop-2-yn-1-yl)-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2567757.png)


![2-Methoxyethyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2567760.png)




![2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid](/img/structure/B2567771.png)
